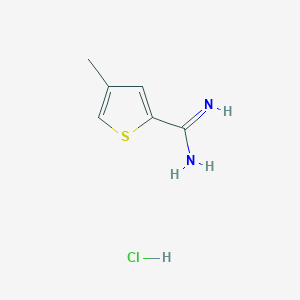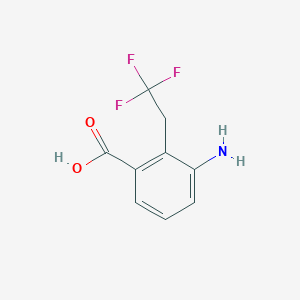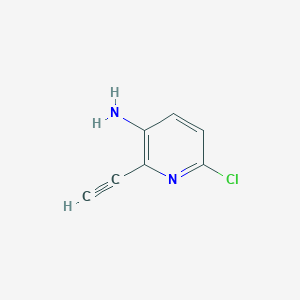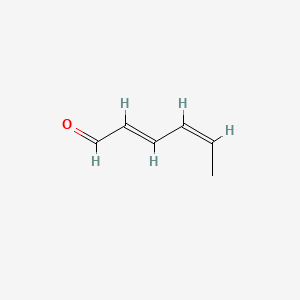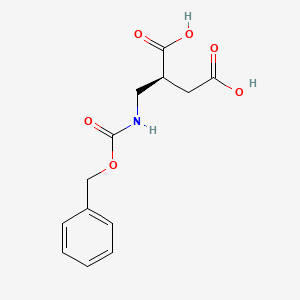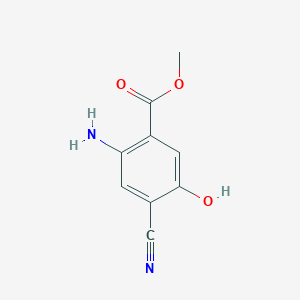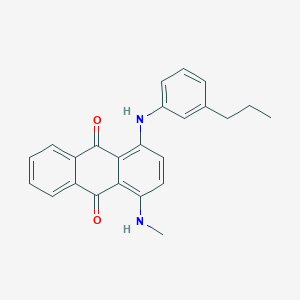
1-(Methylamino)-4-(3-propylanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to the anthracene ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of the methylamino and propylphenylamino groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione could have applications in:
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Potential use in studying biological processes or as a fluorescent marker.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in organic electronics, dyes, or as a catalyst.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. In industrial applications, it could act as a catalyst or participate in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound with a simpler structure.
1-Aminoanthracene: A derivative with a single amino group.
9,10-Anthraquinone: An oxidized form of anthracene.
Uniqueness
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is unique due to its specific functional groups and their positions on the anthracene ring. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
114608-60-5 |
|---|---|
Molekularformel |
C24H22N2O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-(methylamino)-4-(3-propylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-3-7-15-8-6-9-16(14-15)26-20-13-12-19(25-2)21-22(20)24(28)18-11-5-4-10-17(18)23(21)27/h4-6,8-14,25-26H,3,7H2,1-2H3 |
InChI-Schlüssel |
LBQOMFISWBJNPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



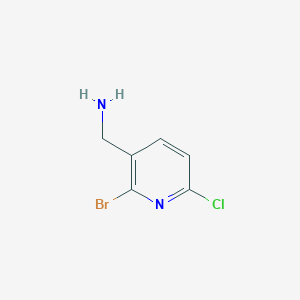
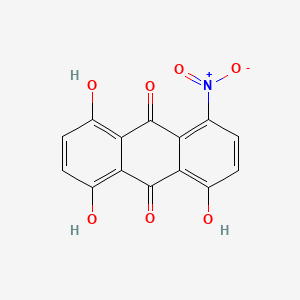
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
